molecular formula C19H21N3O3S B10983372 ethyl 4-methyl-2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate

ethyl 4-methyl-2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B10983372
M. Wt: 371.5 g/mol
InChI Key: VDRLGHZINQDWKN-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that features an indole moiety, a thiazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the thiazole ring, and finally, the esterification process.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Substituted esters or amides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 4-methyl-2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C19H21N3O3S

Molecular Weight

371.5 g/mol

IUPAC Name

ethyl 4-methyl-2-[3-(1-methylindol-3-yl)propanoylamino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C19H21N3O3S/c1-4-25-18(24)17-12(2)20-19(26-17)21-16(23)10-9-13-11-22(3)15-8-6-5-7-14(13)15/h5-8,11H,4,9-10H2,1-3H3,(H,20,21,23)

InChI Key

VDRLGHZINQDWKN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CCC2=CN(C3=CC=CC=C32)C)C

Origin of Product

United States

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